molecular formula C25H26N2O5S B11242088 4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11242088
M. Wt: 466.6 g/mol
InChI Key: JAPIZLQBJZRBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazine ring with sulfonyl and carboxamide functional groups

Preparation Methods

The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl and carboxamide groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzoxazine ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Amidation: Formation of the carboxamide group through reaction with amines or amides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific mechanical or chemical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 4-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives and sulfonyl-containing compounds These compounds share structural similarities but may differ in their reactivity, stability, and specific applications

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-17(2)20-8-4-5-9-21(20)26-25(28)24-16-27(22-10-6-7-11-23(22)32-24)33(29,30)19-14-12-18(31-3)13-15-19/h4-15,17,24H,16H2,1-3H3,(H,26,28)

InChI Key

JAPIZLQBJZRBIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.